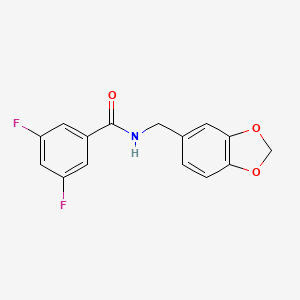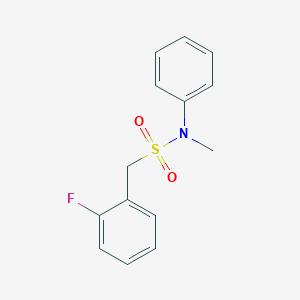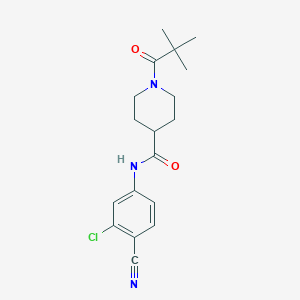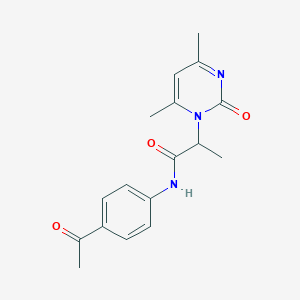
N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide
概要
説明
N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide is a chemical compound that features a benzodioxole moiety and a difluorobenzamide group
作用機序
Target of Action
The compound N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide, also known as Amuvatinib , primarily targets multiple tyrosine kinases, including c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These proteins play crucial roles in cell growth, differentiation, and survival .
Mode of Action
Amuvatinib interacts with its targets by inhibiting their kinase activity, which suppresses the phosphorylation of downstream signaling molecules . This results in the disruption of the signaling pathways that promote cell proliferation and survival . Additionally, Amuvatinib suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Biochemical Pathways
The inhibition of tyrosine kinases by Amuvatinib affects multiple biochemical pathways. For instance, the suppression of c-MET and c-RET can disrupt the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth and survival . The inhibition of Rad51 protein can impair the homologous recombination repair pathway, leading to the accumulation of DNA damage in cancer cells .
Pharmacokinetics
It is known to be orally available , suggesting that it can be absorbed in the gastrointestinal tract. The volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of Amuvatinib are yet to be determined .
Result of Action
The inhibition of tyrosine kinases and the suppression of Rad51 protein by Amuvatinib can lead to the disruption of cell growth and survival pathways, the accumulation of DNA damage, and ultimately, the death of cancer cells . This makes Amuvatinib a potential therapeutic agent for treating various types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Attachment of the Benzodioxole to the Benzamide: This step involves a nucleophilic substitution reaction where the benzodioxole moiety is attached to the benzamide group. Common reagents for this step include bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Introduction of Fluorine Atoms: The difluorobenzamide group is introduced through a halogenation reaction, typically using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it suitable for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
類似化合物との比較
Similar Compounds
- **N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- **1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide is unique due to its combination of a benzodioxole moiety and difluorobenzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and materials science.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-11-4-10(5-12(17)6-11)15(19)18-7-9-1-2-13-14(3-9)21-8-20-13/h1-6H,7-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTKKTLSLZOQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-[2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]ethyl]benzamide](/img/structure/B4450345.png)

![N-{1-[(4-ethyl-1-piperazinyl)carbonyl]propyl}-N-phenylmethanesulfonamide](/img/structure/B4450377.png)
![N-allyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4450379.png)
![2-(4-chlorophenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4450383.png)
![N-[4-(acetylamino)phenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B4450391.png)
![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]octanamide](/img/structure/B4450397.png)

![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4450401.png)
![N-(2-methoxybenzyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4450402.png)

![3-[4-(dimethylsulfamoyl)phenyl]-N-(prop-2-en-1-yl)propanamide](/img/structure/B4450414.png)
![2-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4450428.png)
![4-({[3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B4450429.png)
